1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a fluorinated triazole derivative characterized by a 1,2,3-triazole ring substituted with a 2-fluorophenyl group at the 1-position and a formyl (-CHO) group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the fluorine substituent. Fluorine’s electronegativity enhances the compound’s metabolic stability and binding affinity in biological systems, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
1-(2-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYFVSSVKFDUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of Fluorophenyl Azides with Alkynes
A common approach to synthesize 1-(2-fluorophenyl)-1H-1,2,3-triazole derivatives involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The general procedure is:
- Starting materials: 2-fluorophenyl azide and propargyl aldehyde or its derivatives.
- Catalyst: Copper(I) salts or generated in situ (e.g., from copper(II) sulfate and sodium ascorbate).
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF).
- Conditions: Room temperature or mild heating until reaction completion monitored by TLC.
This method efficiently forms the 1,2,3-triazole ring with the fluorophenyl substituent at N-1 and the aldehyde functional group at C-4, as the alkyne component carries the aldehyde moiety or its precursor.
Oxidation of Triazole Alcohol Intermediates
In some methods, the aldehyde functionality is introduced by oxidation of a hydroxymethyl-substituted triazole intermediate:
- Intermediate: 1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl-methanol.
- Oxidizing agents: Pyridinium chlorochromate (PCC) or manganese(IV) oxide (MnO2).
- Solvent: Dichloromethane or similar.
- Conditions: Room temperature, typically 20°C, for several hours (e.g., 72 h for MnO2 oxidation).
- Yield: High yields reported (up to 99% with MnO2).
This step converts the hydroxymethyl group at the 4-position to the aldehyde group, completing the synthesis of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde.
Direct Synthesis from Fluoroaniline and Propargyl Aldehyde
Another synthetic route involves:
- Starting materials: 2-fluoroaniline and propargyl aldehyde.
- Step 1: Diazotization of 2-fluoroaniline to form the corresponding azide.
- Step 2: Cu(I)-catalyzed cycloaddition with propargyl aldehyde to form the triazole ring.
- Step 3: Purification and isolation of the aldehyde-substituted triazole.
This approach is analogous to the synthesis of related compounds such as 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, where the cycloaddition between substituted anilines and propargyl aldehyde is the key step.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Catalyst Efficiency: Copper(I)-catalyzed azide-alkyne cycloaddition is highly regioselective and efficient for triazole formation, with minimal side products.
- Oxidation Selectivity: Manganese(IV) oxide is preferred for oxidation of triazole alcohols to aldehydes due to its mildness and high yield compared to harsher chromium-based reagents.
- Solvent Effects: Polar aprotic solvents such as DMF or dichloromethane facilitate both cycloaddition and oxidation steps.
- Scalability: Industrial synthesis optimizes these routes by minimizing purification steps and employing one-pot procedures where possible, though detailed industrial scale methods are proprietary.
- Environmental Considerations: Avoidance of heavy metal oxidants and use of catalytic amounts of copper reduce environmental impact.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the fluorophenyl group enhances its biological activity and solubility characteristics.
Medicinal Chemistry
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its applications include:
- Antimicrobial Activity : Research indicates that triazole compounds exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde possess activity against various bacterial strains and fungi. This makes them candidates for developing new antibiotics or antifungal agents.
- Anticancer Properties : Some studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with biological targets involved in cancer pathways is an area of ongoing research.
- Anti-inflammatory Effects : There is emerging evidence that compounds containing the triazole moiety can exhibit anti-inflammatory effects. This property could be beneficial in treating conditions characterized by inflammation.
Material Science
The unique properties of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have led to its use in material science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Nanotechnology : Research into nanomaterials has explored the use of triazole compounds as stabilizers or functionalizing agents for nanoparticles. This application is particularly relevant in creating advanced materials for electronics or catalysis.
Agricultural Chemistry
The agricultural sector has also seen applications for this compound:
- Pesticide Development : The triazole structure is known for its fungicidal properties. Compounds like 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde are being investigated as potential fungicides to protect crops from fungal diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition or modulation of protein function .
Comparison with Similar Compounds
The structural and functional differences between 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and its analogs are summarized below, focusing on substituent effects, synthesis, physicochemical properties, and applications.
Substituent Effects on the Phenyl Ring
Substituents on the phenyl ring significantly influence the compound’s electronic properties, solubility, and reactivity:
- Electron-Withdrawing Groups (EWGs) :
- The 2-fluorophenyl derivative benefits from fluorine’s inductive effect, which increases the aldehyde’s electrophilicity, enhancing its reactivity in nucleophilic additions or condensations .
- The 4-nitrophenyl analog (1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde) exhibits stronger electron withdrawal, leading to higher thermal stability and lower solubility in polar solvents compared to fluorinated derivatives .
- Electron-Donating Groups (EDGs) :
- Halogenated Derivatives :
Physicochemical Properties
- Melting Points : Fluorinated derivatives generally exhibit higher melting points due to increased dipole interactions. For instance, 1-(3-fluorophenyl)-triazole-4-carbaldehyde melts at 242–243°C , whereas the 2,6-dimethylphenyl analog melts at 92–94°C .
- NMR Shifts : The aldehyde proton in 1H NMR appears downfield (δ ~10.14–10.20 ppm) across all derivatives, with subtle shifts depending on substituent electronic effects .
- Solubility: Fluorophenyl derivatives show moderate solubility in ethanol and DCM but poor aqueous solubility, whereas methoxy-substituted analogs are more soluble in polar aprotic solvents .
Table 2: Key Physical Properties
Biological Activity
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, with the chemical formula C9H6FN3O and CAS Number 1532102-70-7, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its versatility in drug design. The presence of a fluorophenyl group enhances its lipophilicity and biological activity. The structural formula is represented as follows:
Anticancer Activity
Recent studies have demonstrated the significant anticancer potential of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde. In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against HCT116 Cells
A study evaluated the compound's effectiveness against HCT116 colorectal cancer cells. The results indicated an IC50 value of approximately 0.43 µM, showcasing its potency compared to other known compounds like Melampomagnolide B (IC50 = 4.93 µM) . The treatment led to:
- Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) were observed, leading to mitochondrial dysfunction and subsequent apoptosis.
- Cell Migration Inhibition : The compound significantly reduced the migration of HCT116 cells in Transwell assays.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | HCT116 | 0.43 | Induces apoptosis via ROS |
| Melampomagnolide B | HCT116 | 4.93 | - |
Antimicrobial Activity
The antimicrobial properties of triazole compounds have been well-documented. 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has shown promising results against various pathogens.
Antibacterial Studies
In vitro tests revealed that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 0.25 to 0.5 µg/mL .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| S. aureus | 0.25 | Active |
| E. coli | 0.5 | Active |
Antiviral Activity
The compound's antiviral potential has also been explored, particularly against influenza viruses. Research indicates that derivatives of triazoles can inhibit viral replication effectively.
Case Study: Anti-influenza Activity
One derivative demonstrated IC50 values ranging from 0.5 to 4.6 µM against various strains of influenza A virus . This suggests that the triazole scaffold plays a crucial role in targeting viral nucleoproteins.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized?
- The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by oxidation of the primary alcohol to the aldehyde. Key steps include:
- Click chemistry : Reaction of 2-fluorophenyl azide with propargyl alcohol under Cu(I) catalysis to form the triazole core .
- Oxidation : Use of oxidizing agents like MnO₂ or Dess-Martin periodinane to convert the 4-hydroxymethyl intermediate to the aldehyde .
- Optimization involves controlling temperature (25–60°C), solvent (THF or DCM), and catalyst loading (5–10 mol% CuI) to maximize yield and purity.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : H and C NMR to confirm the triazole ring, fluorophenyl substituent, and aldehyde proton (δ ~9.8–10.2 ppm) .
- X-ray crystallography : Resolve tautomeric forms (1H vs. 2H-triazole) and confirm molecular conformation. Monoclinic space groups (e.g., P21/c) are common for similar triazole-carbaldehydes .
- FT-IR : Verify aldehyde C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. How does the fluorophenyl substituent influence the compound's physicochemical properties?
- The 2-fluorophenyl group enhances lipophilicity (logP ~2.5) and stabilizes the triazole ring via electron-withdrawing effects, which may improve metabolic stability. Fluorine’s ortho position reduces steric hindrance compared to para-substituted analogs, affecting crystallinity and solubility (~0.1–1 mg/mL in aqueous buffers) .
Advanced Research Questions
Q. How does tautomerism (1H vs. 2H-triazole) affect biological activity, and how can it be experimentally analyzed?
- Activity impact : 2H-triazole tautomers (e.g., 2-phenyl derivatives) show stronger α-glycosidase inhibition due to improved enzyme binding via Schiff base formation with lysine residues. 1H-tautomers may exhibit reduced activity due to steric clashes .
- Analysis methods :
- X-ray crystallography : Resolve tautomeric forms in solid state (e.g., P21/c space group for 2H-triazoles) .
- Dynamic NMR : Monitor tautomeric equilibria in solution by observing proton shifts under variable temperatures .
Q. What mechanistic insights support the use of this compound in enzyme inhibition studies?
- The aldehyde group reacts with nucleophilic residues (e.g., lysine) in enzyme active sites to form reversible Schiff bases, inhibiting catalytic activity. For α-glycosidase, this interaction disrupts substrate binding, as demonstrated by IC₅₀ values <10 μM for related carbaldehydes .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance inhibition by increasing electrophilicity of the aldehyde .
Q. How can solubility challenges be addressed in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or HEPES buffer.
- Derivatization : Synthesize water-soluble prodrugs (e.g., oximes or hydrazones) that release the aldehyde in situ .
- Nanoformulation : Encapsulate in cyclodextrins or liposomes to improve bioavailability .
Q. What computational methods are suitable for predicting binding modes with target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the aldehyde and catalytic residues (e.g., lysine in α-glycosidase).
- MD simulations : Assess stability of Schiff base adducts over 100-ns trajectories (AMBER or GROMACS) .
Q. How should contradictory data on biological activity be resolved?
- Case example : If IC₅₀ values vary across studies, validate assay conditions (pH, temperature, enzyme source) and purity (HPLC ≥95%).
- Control experiments : Include known inhibitors (e.g., acarbose for α-glycosidase) and test for nonspecific binding (e.g., thermal shift assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
